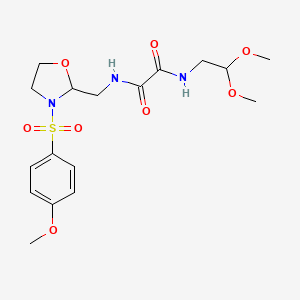

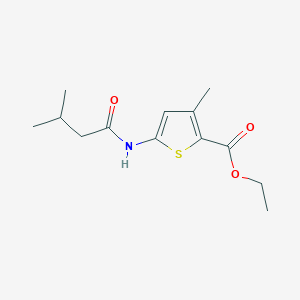

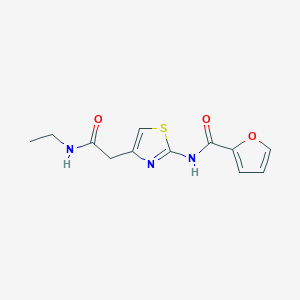

Fmoc-Thr(beta-D-Glc(Ac)4)-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

1. Synthesis of O-Glycosylated Peptides and Proteins

Fmoc-Thr(beta-D-Glc(Ac)4)-OH is widely used in the synthesis of O-glycosylated peptides and proteins. These compounds are crucial in the study of protein structure, function, and in the development of therapeutics. For instance, it has been used in the synthesis of O-glycosylated tuftsins, demonstrating its utility in incorporating glycosylated amino acid residues into peptides (Filira et al., 2009). Additionally, it's been used in the synthesis of carbohydrate-modified beta3hSer and its incorporation into beta-peptides, highlighting its role in the preparation of beta-amino acids bearing common post-translational modifiers (Norgren, Norberg, & Arvidsson, 2007).

2. Solid-Phase Synthesis of Glycopeptides

Fmoc-Thr(beta-D-Glc(Ac)4)-OH is instrumental in solid-phase synthesis of glycopeptides. This method is crucial for the efficient and rapid generation of glycopeptide libraries for biological studies. For example, it's used in the synthesis of O-linked glycopeptide analogues of enkephalin, exploring the significance of the glycoside moiety in peptides related to the blood-brain barrier (BBB) transport, opiate receptor binding, and analgesia (Mitchell, Pratt, Hruby, & Polt, 2001).

3. Construction of Complex Glycopeptides

This compound is also utilized in the construction of complex glycopeptides, such as the synthesis of an Fmoc-Asn-heptasaccharide building block for chemoenzymatic glycopeptide synthesis. This process is pivotal in the study of glycoproteins and their biological functions (Mezzato & Unverzagt, 2010).

4. Stereoselective Synthesis of O-Glycosylated Amino Acid Building Blocks

Fmoc-Thr(beta-D-Glc(Ac)4)-OH plays a role in the stereoselective synthesis of O-glycosylated amino acid building blocks. This aspect is crucial for the synthesis of peptides and proteins with specific structural and functional properties. For instance, it's used in a concise methodology for the stereoselective synthesis of these building blocks, crucial in elucidating the three-dimensional structure of glycoproteins (Satyanarayana et al., 2009).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H37NO14/c1-16(27(31(39)40)34-33(41)43-14-25-23-12-8-6-10-21(23)22-11-7-9-13-24(22)25)44-32-30(47-20(5)38)29(46-19(4)37)28(45-18(3)36)26(48-32)15-42-17(2)35/h6-13,16,25-30,32H,14-15H2,1-5H3,(H,34,41)(H,39,40)/t16-,26-,27+,28-,29+,30-,32-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTSXZIRHPAUPGC-ZJFLVNNCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H37NO14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

671.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Thr(beta-D-Glc(Ac)4)-OH | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

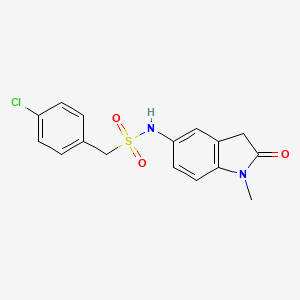

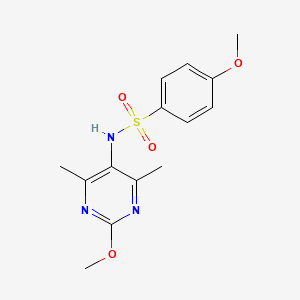

![N-(2-methoxyphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B2494589.png)

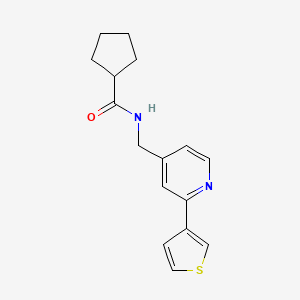

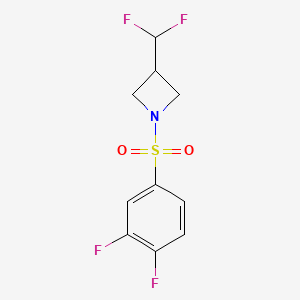

![3-methyl-4-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2494591.png)

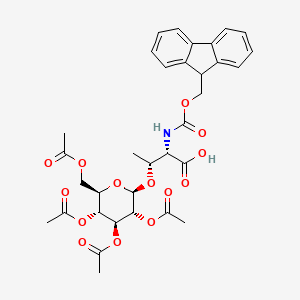

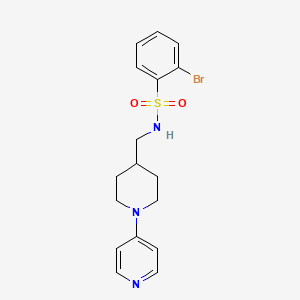

![(2S)-3-methyl-N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2494602.png)